molecular formula C9H16O3 B14350126 Ethyl (2-hydroxycyclopentyl)acetate CAS No. 90647-01-1

Ethyl (2-hydroxycyclopentyl)acetate

Cat. No.: B14350126
CAS No.: 90647-01-1
M. Wt: 172.22 g/mol
InChI Key: RJVCHOYWDDFSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-hydroxycyclopentyl)acetate is an ester derivative featuring a cyclopentane ring substituted with a hydroxyl group at the 2-position and an acetoxyethyl moiety. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the cyclopentyl ring contributes to steric effects and conformational rigidity .

Properties

CAS No.

90647-01-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-(2-hydroxycyclopentyl)acetate

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8,10H,2-6H2,1H3

InChI Key

RJVCHOYWDDFSTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC1O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The cyclization of diethyl adipate (diethyl hexanedioate) under basic conditions generates the cyclopentane ring. In a patented method, diethyl adipate reacts with metallic sodium in toluene at 70–115°C, forming a cyclopentane enolate intermediate. Subsequent nucleophilic substitution with ethyl chloroacetate introduces the acetate sidechain. The process avoids isolation of intermediates, employing a "one-pot" strategy to minimize purification steps.

Critical Parameters:

  • Molar Ratio: Optimal reactant stoichiometry is diethyl adipate:sodium:ethyl chloroacetate = 1:1.2:1.1. Excess sodium ensures complete enolate formation, while controlled ethyl chloroacetate addition prevents di-substitution.
  • Temperature: Cyclization proceeds efficiently at 90–100°C, balancing reaction rate and byproduct formation. Lower temperatures (<70°C) result in incomplete ring closure, whereas higher temperatures (>115°C) promote dehydration.

Hydrolysis and Decarboxylation

The intermediate undergoes acidic hydrolysis (6 M HCl, reflux) to cleave the ester group, yielding 2-oxocyclopentylacetic acid. Decarboxylation occurs concurrently under these conditions, eliminating CO2 and forming the hydroxyl group.

Acid Selection:

  • Concentrated hydrochloric acid (37%) achieves 94% conversion in 6 hours.
  • Sulfuric acid (20–80%) offers comparable efficiency but requires longer reaction times (8–10 hours).

Esterification

The final step esterifies the carboxylic acid with ethanol, catalyzed by sulfuric acid (2–5 mol%). Refluxing for 8 hours produces ethyl (2-hydroxycyclopentyl)acetate in 89% yield after vacuum distillation.

Direct Esterification of 2-Hydroxycyclopentanecarboxylic Acid

Fischer Esterification

2-Hydroxycyclopentanecarboxylic acid reacts with excess ethanol under acidic conditions. Sulfuric acid (0.5–1.0 eq) catalyzes the equilibrium-driven process, with water removal (Dean-Stark trap) enhancing conversion.

Optimization Data:

Parameter Optimal Value Yield Impact
Ethanol:Molar Ratio 5:1 Maximizes ester formation (82%)
Reaction Time 12 hours <12h: 65–70%; >12h: <5% improvement
Catalyst Loading 1.0 eq H2SO4 Lower loadings (<0.5 eq) reduce rate by 40%

Azeotropic Drying

Toluene or cyclohexane (20% v/v) facilitates azeotropic water removal, shifting equilibrium toward the ester. This modification increases yield to 88% while reducing reaction time to 8 hours.

One-Pot Synthesis from Cyclopentanone

Aldol Condensation Pathway

Cyclopentanone undergoes base-catalyzed aldol condensation with ethyl chloroacetate, forming a β-keto ester intermediate. Subsequent reduction with sodium borohydride (NaBH4) yields the secondary alcohol.

Reaction Scheme:

  • Aldol Condensation:
    Cyclopentanone + Ethyl chloroacetate → β-keto ester (K2CO3, 40°C, 4h)
  • Reduction:
    β-keto ester + NaBH4 → this compound (0°C, 1h)

Yield: 78% overall after column chromatography.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5 wt%) under hydrogen gas (1 atm) reduces the β-keto ester selectively. This method avoids stoichiometric reductants, achieving 81% yield with >95% purity.

Industrial-Scale Production

Continuous Flow Reactor Design

A tubular reactor system minimizes thermal degradation during cyclization:

  • Residence Time: 30 minutes at 100°C
  • Pressure: 3 bar (prevents solvent vaporization)
  • Output: 12 kg/h with 91% purity

Waste Management

The "one-pot" method reduces waste generation by 60% compared to stepwise synthesis. Solvent recovery (toluene, 95% reuse) and acid neutralization (CaCO3) ensure compliance with environmental regulations.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Diethyl Adipate Cyclization 89 96 12.50 Industrial
Fischer Esterification 82 93 9.80 Pilot-scale
Aldol-Reduction 78 91 18.20 Laboratory

Key Findings:

  • Cyclization of diethyl adipate offers the best balance of yield and cost for large-scale production.
  • Catalytic hydrogenation improves sustainability but requires higher capital investment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

Table 1: Key Structural Features of Ethyl (2-Hydroxycyclopentyl)acetate and Analogs
Compound Name CAS No. Functional Groups Molecular Formula Key Features
This compound Not Provided Cyclopentyl-OH, ester C9H16O3 (inferred) Hydroxyl group enables H-bonding; cyclopentane introduces steric hindrance.
Ethyl 2-(2-oxocyclopentyl)acetate 20826-94-2 Cyclopentyl-Oxo, ester C9H14O3 Oxo group enhances electrophilicity; prone to nucleophilic addition.
Ethyl 2-amino-2-cyclopentylacetate 1870529-68-2 Cyclopentyl-NH2, ester C9H17NO2 Amino group increases basicity; potential for coordination chemistry.
Ethyl 2-(2-hydroxyphenyl)acetate 41873-65-8 Phenyl-OH, ester C10H12O3 Aromatic ring stabilizes via resonance; phenolic OH offers acidity.
Methyl 2-(4-hydroxycyclopent-2-enyl)acetate 2017 Catalog Cyclopentenyl-OH, methyl ester C8H12O3 Double bond introduces ring strain; methyl ester lowers boiling point.
Key Observations:
  • Hydroxy vs. Oxo Groups : The hydroxyl group in this compound increases polarity and boiling point compared to its oxo analog (Ethyl 2-(2-oxocyclopentyl)acetate), which favors ketone-specific reactions like reductions or condensations .
  • Amino Substitution: Ethyl 2-amino-2-cyclopentylacetate exhibits basicity (pKa ~10–11), enabling salt formation and interactions with biological targets, unlike the neutral hydroxyl analog .
  • Aromatic vs. Aliphatic Hydroxyl: Ethyl 2-(2-hydroxyphenyl)acetate’s phenolic hydroxyl (pKa ~10) is more acidic than the aliphatic hydroxyl (pKa ~16–18) in this compound, affecting solubility and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound Ethyl 2-(2-oxocyclopentyl)acetate Ethyl 2-amino-2-cyclopentylacetate
Boiling Point (°C) ~220–240 (est.) ~200–210 (est.) ~230–250 (est.)
Solubility in Water Moderate (H-bonding) Low (nonpolar oxo group) High (amine solubility)
LogP (Partition Coefficient) ~1.2 (est.) ~1.5 ~0.8
  • Hydrogen Bonding : The hydroxyl group in this compound increases water solubility compared to its oxo analog but reduces lipid solubility (lower LogP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.